molecular formula C20H24N4O3S B10955050 methyl 2-{[(1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-5-methylthiophene-3-carboxylate

methyl 2-{[(1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-5-methylthiophene-3-carboxylate

Cat. No.: B10955050
M. Wt: 400.5 g/mol
InChI Key: WTXAROCYMRRCPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 2-{[(1-BUTYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]AMINO}-5-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound that features a pyrazolo[3,4-b]pyridine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[(1-BUTYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]AMINO}-5-METHYL-3-THIOPHENECARBOXYLATE typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrazolo[3,4-b]pyridine core, followed by functionalization to introduce the butyl, dimethyl, and thiophene groups. The final step involves the esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[(1-BUTYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]AMINO}-5-METHYL-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methyl ester can undergo nucleophilic substitution to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

METHYL 2-{[(1-BUTYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]AMINO}-5-METHYL-3-THIOPHENECARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 2-{[(1-BUTYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]AMINO}-5-METHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by inhibiting or activating these targets, thereby modulating biological pathways involved in inflammation, cancer, or other conditions.

Comparison with Similar Compounds

METHYL 2-{[(1-BUTYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]AMINO}-5-METHYL-3-THIOPHENECARBOXYLATE can be compared with other similar compounds, such as:

    Pyrazolo[3,4-b]pyridine derivatives: These compounds share the same core structure but differ in their functional groups, which can affect their biological activities and applications.

    Thiophene derivatives: These compounds contain a thiophene ring and may have similar chemical reactivity and biological properties.

Properties

Molecular Formula

C20H24N4O3S

Molecular Weight

400.5 g/mol

IUPAC Name

methyl 2-[(1-butyl-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]-5-methylthiophene-3-carboxylate

InChI

InChI=1S/C20H24N4O3S/c1-6-7-8-24-17-16(13(4)23-24)14(9-11(2)21-17)18(25)22-19-15(20(26)27-5)10-12(3)28-19/h9-10H,6-8H2,1-5H3,(H,22,25)

InChI Key

WTXAROCYMRRCPE-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=NC(=CC(=C2C(=N1)C)C(=O)NC3=C(C=C(S3)C)C(=O)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.